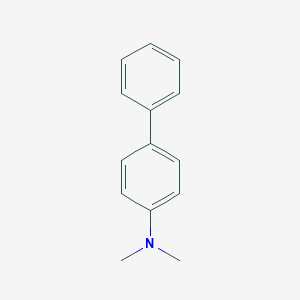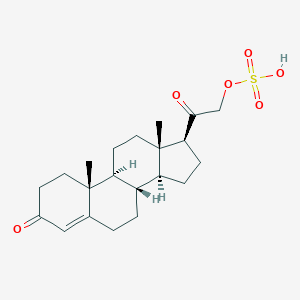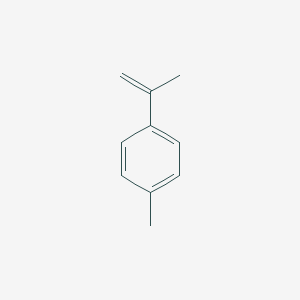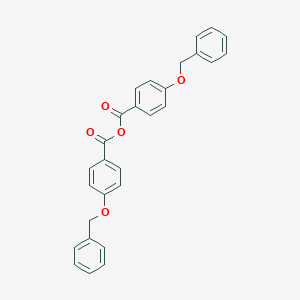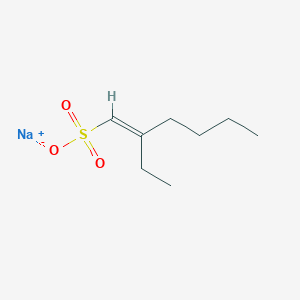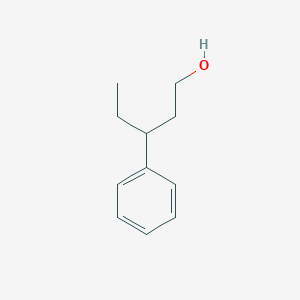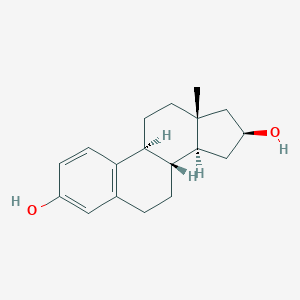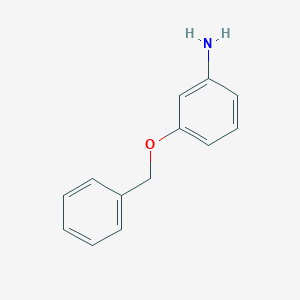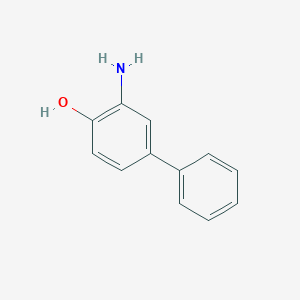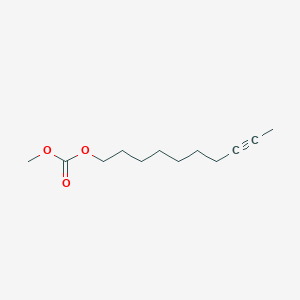
Carbonic acid, decynyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, decynyl methyl ester (CDME) is an organic compound with the chemical formula C10H12O2. It is a colorless liquid that is used in various scientific research applications. CDME is synthesized through a simple and efficient method, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, decynyl methyl ester is used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemical studies, and as a model compound for investigating the properties of carbonic acid derivatives. Carbonic acid, decynyl methyl ester has also been used as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
Carbonic acid, decynyl methyl ester acts as a carbonic anhydrase (CA) inhibitor, which means it inhibits the activity of the enzyme carbonic anhydrase. CA is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting CA, Carbonic acid, decynyl methyl ester reduces the production of bicarbonate and protons, which can have various physiological effects.
Biochemische Und Physiologische Effekte
Carbonic acid, decynyl methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of lactate in cancer cells. Carbonic acid, decynyl methyl ester has also been shown to have anti-inflammatory effects, reduce oxidative stress, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Carbonic acid, decynyl methyl ester has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize. It has a high solubility in organic solvents, making it easy to use in various experimental setups. However, Carbonic acid, decynyl methyl ester has some limitations. It is unstable in the presence of water, which can limit its use in some experimental setups. Carbonic acid, decynyl methyl ester also has a short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of Carbonic acid, decynyl methyl ester in scientific research. One potential direction is the use of Carbonic acid, decynyl methyl ester as a therapeutic agent for the treatment of cancer and other diseases. Carbonic acid, decynyl methyl ester has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the use of Carbonic acid, decynyl methyl ester as a model compound for investigating the properties of carbonic acid derivatives. Carbonic acid, decynyl methyl ester has unique properties that make it a useful model compound for studying the properties of other carbonic acid derivatives. Finally, further research is needed to determine the full range of biochemical and physiological effects of Carbonic acid, decynyl methyl ester and its potential applications in various fields of research.
Conclusion
In conclusion, Carbonic acid, decynyl methyl ester is a versatile and cost-effective compound that has various scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. Carbonic acid, decynyl methyl ester acts as a CA inhibitor, which can have various biochemical and physiological effects. Its potential applications in various fields of research make it an exciting compound for further investigation.
Synthesemethoden
Carbonic acid, decynyl methyl ester is synthesized through the reaction of 1-decyne with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of Carbonic acid, decynyl methyl ester and hydrogen chloride gas. The reaction is simple and efficient, making Carbonic acid, decynyl methyl ester a cost-effective choice for researchers.
Eigenschaften
CAS-Nummer |
1322-34-5 |
|---|---|
Produktname |
Carbonic acid, decynyl methyl ester |
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
dec-8-ynyl methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-10-11-15-12(13)14-2/h5-11H2,1-2H3 |
InChI-Schlüssel |
OIRNNICOQNNTGF-UHFFFAOYSA-N |
SMILES |
CC#CCCCCCCCOC(=O)OC |
Kanonische SMILES |
CC#CCCCCCCCOC(=O)OC |
Andere CAS-Nummern |
1322-34-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






